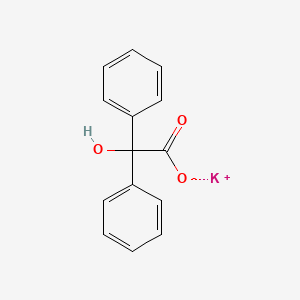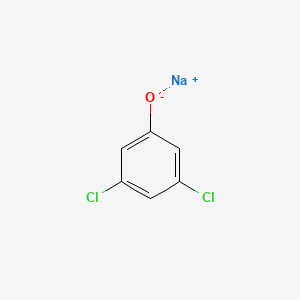
2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt is a synthetic organic compound. It is a derivative of naphthalenesulfonic acid, characterized by the presence of an amino group and a phenylazo group. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt typically involves the diazotization of aniline followed by coupling with 5-amino-2-naphthalenesulfonic acid. The reaction conditions generally require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques to obtain the monosodium salt form of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but may include sulfonic acid derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Products depend on the nucleophile used but generally result in modified sulfonic acid derivatives.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The phenylazo group allows for strong interactions with aromatic systems, while the sulfonic acid group enhances solubility in aqueous environments. These properties make it effective in applications such as dyeing and staining, where strong and stable coloration is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenesulfonic acid, 5-amino-8-(2-phenyldiazenyl)-, sodium salt
- 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, disodium salt
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its monosodium salt form enhances its solubility and reactivity, making it particularly useful in industrial applications where these properties are advantageous.
Propriétés
Numéro CAS |
67969-74-8 |
|---|---|
Formule moléculaire |
C16H12N3NaO3S |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
sodium;5-amino-8-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13N3O3S.Na/c17-15-8-9-16(19-18-11-4-2-1-3-5-11)14-10-12(23(20,21)22)6-7-13(14)15;/h1-10H,17H2,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
LFNJXGCSRNTIPM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)










